molecular formula C9H11NO3 B3057095 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid CAS No. 76594-12-2

2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B3057095
CAS No.: 76594-12-2
M. Wt: 181.19 g/mol
InChI Key: PYSVTSVFECQJQL-UHFFFAOYSA-N
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Description

This compound is known for its role in the preparation of Prothionamide, a drug used in the treatment of Tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by hydrolysis in aqueous sodium hydroxide . Another method includes the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by reaction with active methylene nitriles .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of column chromatography and recrystallization techniques are common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an inhibitor of enzymes such as acetyl-CoA-carboxylase and checkpoint kinase 1.

    Medicine: It is used in the preparation of Prothionamide, a drug for treating Tuberculosis.

    Industry: The compound has applications in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Known for its role as a precursor in the synthesis of various biologically active molecules.

    2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide: Studied for its antiproliferative activity and potential as an antitubercular agent.

    2-Oxo(thioxo)-1,2-dihydropyridine-3-carbonitrile: Used in the synthesis of various organic compounds with potential biological activity.

Uniqueness

2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific structural features and its role in the preparation of Prothionamide.

Properties

IUPAC Name

2-oxo-6-propyl-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-3-7-4-6(9(12)13)5-8(11)10-7/h4-5H,2-3H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSVTSVFECQJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503487
Record name 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76594-12-2
Record name 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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